1-(4-methoxybenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
Properties
IUPAC Name |
7-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O3S/c1-16-3-5-17(6-4-16)29-22-20(25-26-29)21(23-15-24-22)27-11-13-28(14-12-27)33(30,31)19-9-7-18(32-2)8-10-19/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYQUSHMBORZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazolo-Pyrimidine Core
The triazolo-pyrimidine moiety is constructed via a cyclocondensation reaction between 4-methylphenyl-substituted triazole and pyrimidine precursors. A representative protocol involves reacting 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide with dimethylformamide-dimethylacetal (DMF-DMA) under reflux to form the intermediate enamine. Subsequent cyclization with phosphoryl chloride (POCl₃) at 80°C yields 3-(4-methylphenyl)-3H-[1, triazolo[4,5-d]pyrimidin-7(6H)-one. Chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 hours converts the carbonyl group to a reactive chloride, producing 7-chloro-3-(4-methylphenyl)-3H- triazolo[4,5-d]pyrimidine.
Critical Parameters
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Temperature Control : Cyclization above 75°C prevents dimerization byproducts.
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Solvent Selection : Anhydrous acetonitrile minimizes hydrolysis during chlorination.
Preparation of the Piperazine Intermediate
The piperazine scaffold is functionalized through sequential alkylation and sulfonylation. 1-(Oxetan-3-yl)piperazine, synthesized via nucleophilic substitution between piperazine and oxetane-3-tosylate in N-methyl-2-pyrrolidone (NMP) at 100°C , serves as a versatile intermediate. For the target compound, however, the piperazine must instead be substituted at the 4-position with the triazolo-pyrimidine core. This is achieved via Buchwald-Hartwig amination using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) as the catalytic system .
Representative Protocol
A mixture of 7-chloro-3-(4-methylphenyl)-3H- triazolo[4,5-d]pyrimidine (1.0 equiv), piperazine (2.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (3.0 equiv) in toluene is heated at 100°C for 16 hours under nitrogen . Workup involves extraction with ethyl acetate, drying over sodium sulfate, and silica gel chromatography (methanol/dichloromethane, 5:95) to isolate 4-[3-(4-methylphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazine in 78% yield .
Sulfonylation of the Piperazine Intermediate
Installation of the 4-methoxybenzenesulfonyl group proceeds via a two-step sequence: (1) sulfonylation of the secondary amine and (2) deprotection if necessary. Reaction of 4-[3-(4-methylphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazine with 4-methoxybenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) in the presence of diisopropylethylamine (DIPEA) (3.0 equiv) at room temperature affords the monosulfonylated product . Excess sulfonyl chloride or prolonged reaction times lead to disulfonylation, necessitating careful stoichiometric control.
Optimization Data
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 85 |
| Base | DIPEA | 89 |
| Temperature | 20–25°C | 87 |
Purification via reversed-phase HPLC (acetonitrile/water + 0.1% trifluoroacetic acid) removes unreacted sulfonyl chloride and bis-sulfonylated impurities .
Coupling and Final Assembly
The convergent synthesis concludes by linking the sulfonylated piperazine to the triazolo-pyrimidine core. However, in the target compound, this linkage is pre-established during the Buchwald-Hartwig amination step (Section 2). Post-sulfonylation, the final product is isolated via crystallization from ethanol/water (3:1), yielding white crystalline solids with >99% purity by HPLC .
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazolo-H), 8.02 (d, J = 8.6 Hz, 2H, Ar-H), 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 4.12–4.08 (m, 4H, piperazine), 3.89 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃) .
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HRMS (ESI+): m/z calcd for C₂₅H₂₅N₇O₃S [M+H]⁺: 512.1812; found: 512.1809.
Industrial-Scale Considerations
For large-scale production, continuous flow chemistry replaces batch processes to enhance efficiency. A modular flow system couples the triazolo-pyrimidine chlorination and piperazine amination steps, reducing reaction times from 16 hours to 45 minutes. Pd-coated microreactors achieve 92% conversion at 120°C with a residence time of 10 minutes, minimizing catalyst loading to 0.5 mol%.
Challenges and Mitigation Strategies
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Regioselectivity in Triazolo-Pyrimidine Formation : Competing 1,2,4-triazole isomers are suppressed using DMF-DMA as both solvent and reactant.
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Sulfonylation Overreaction : Stepwise addition of sulfonyl chloride at 0°C followed by gradual warming to 25°C limits disulfonylation .
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Catalyst Deactivation : Chelating ligands (e.g., BINAP) stabilize palladium catalysts during amination, extending catalyst lifespan by 3× .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine undergoes various types of reactions, including:
Oxidation: : Conversion of the methoxy group to more oxidized forms.
Reduction: : Reduction of the sulfonyl group or other functionalities under appropriate conditions.
Substitution: : Aromatic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride.
Substituting agents: : Electrophiles and nucleophiles for aromatic substitution.
Major Products
The reactions typically yield derivatives with altered functional groups while maintaining the core triazolopyrimidine structure.
Scientific Research Applications
1-(4-Methoxybenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine has been studied for its potential in various fields:
Chemistry: : As a building block for more complex molecules.
Biology: : Investigated for its potential to modulate biological pathways and its interactions with proteins.
Medicine: : Explored for therapeutic potential due to its unique biological activities.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, involved in key biological pathways. Its triazolopyrimidine moiety plays a crucial role in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Structural and Physicochemical Comparisons
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxybenzenesulfonyl group in the target compound provides moderate electron-withdrawing effects compared to the trifluoromethylphenyl methanone in , which is strongly electron-withdrawing. This difference may influence binding to kinases or other enzymes .
Core Modifications :
- Compounds lacking the triazolopyrimidine core (e.g., ) lose the rigid heterocyclic scaffold critical for kinase inhibition, shifting activity toward neurotransmitter receptor modulation .
- Derivatives with glycosylated or hydrazine-linked side chains (e.g., ) exhibit enhanced solubility but reduced membrane permeability due to polar groups .
Biological Activity
1-(4-methoxybenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound with potential pharmacological applications. Its structure incorporates a piperazine ring, a triazolopyrimidine moiety, and a methoxybenzenesulfonyl group. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes:
- A piperazine core.
- A triazolo[4,5-d]pyrimidine derivative.
- A methoxybenzenesulfonyl substituent.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group may facilitate interactions with various enzymes, potentially inhibiting their activity. This inhibition can affect pathways involved in cancer cell proliferation and survival.
- Receptor Modulation : The triazolopyrimidine structure is known to interact with specific receptors in the central nervous system and may influence neurotransmitter signaling pathways.
Anticancer Activity
Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that related triazolo-pyrimidines can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanistic Insights : The compound's ability to inhibit key signaling pathways (e.g., PI3K/Akt/mTOR) has been documented in related studies, suggesting a potential role in cancer therapy .
Neuropharmacological Effects
The piperazine component is often associated with neuroactive properties:
- Anxiolytic Effects : Compounds containing piperazine have been shown to exhibit anxiolytic effects in animal models, possibly through modulation of serotonin receptors.
- Antidepressant Potential : Similar structures have been investigated for their antidepressant-like effects in preclinical models .
Case Study 1: Anticancer Efficacy
A study investigating a structurally similar triazolopyrimidine demonstrated:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MDA-MB-231 breast cancer cells).
- Mechanisms of Action : Flow cytometry analysis revealed that treatment led to increased apoptosis as indicated by Annexin V staining.
Case Study 2: Neuropharmacological Assessment
In a behavioral study:
- Animal Models : Rodent models treated with derivatives of this compound showed reduced anxiety-like behavior in the elevated plus maze test.
- Biochemical Analysis : Neurotransmitter levels (e.g., serotonin and norepinephrine) were significantly altered post-treatment, suggesting a potential mechanism for its anxiolytic effects.
Data Table: Biological Activity Overview
Q & A
Q. What are the key steps in synthesizing 1-(4-methoxybenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine?
The synthesis involves multi-step reactions:
- Triazolopyrimidine Core Formation : Cyclization of precursor amines with carbon disulfide or nitriles under alkaline conditions.
- Piperazine Substitution : Coupling the triazolopyrimidine core with a piperazine derivative via nucleophilic aromatic substitution, often using polar aprotic solvents (e.g., DMF) and temperatures of 80–100°C.
- Sulfonylation : Reacting the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine. Critical parameters include solvent choice (polar aprotic for solubility), reaction time (12–24 hours), and purification via column chromatography .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and aromatic ring substitutions.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., CHNOS).
- X-ray Crystallography : For unambiguous 3D structure determination, often using SHELXL for refinement .
Q. What functional groups influence the compound’s solubility and reactivity?
- 4-Methoxybenzenesulfonyl Group : Enhances solubility in polar solvents via sulfonyl’s electron-withdrawing effects.
- Triazolopyrimidine Core : Participates in π-π stacking with biological targets.
- Piperazine Moiety : Increases basicity, enabling salt formation for improved aqueous solubility .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives with varying aryl substituents?
- DoE (Design of Experiments) : Systematically vary substituents (e.g., 4-methylphenyl vs. 4-ethoxyphenyl) to assess steric/electronic effects.
- Catalyst Screening : Test Pd/C or CuI for coupling efficiency.
- Solvent Optimization : Compare DMF (high polarity) vs. dichloromethane (low polarity) to balance reactivity and byproduct formation .
Q. What methodologies resolve contradictions in biological activity data across similar triazolopyrimidine derivatives?
- SAR (Structure-Activity Relationship) Analysis : Tabulate substituent effects on bioactivity (e.g., IC values against cancer cell lines).
| Substituent | Biological Target | IC (μM) |
|---|---|---|
| 4-Methylphenyl | MCF-7 (Breast Cancer) | 0.45 |
| 4-Ethoxyphenyl | A549 (Lung Cancer) | 1.20 |
- Molecular Docking : Use software like AutoDock to predict binding modes to targets (e.g., kinases or GPCRs) .
Q. How to design analogs with improved metabolic stability?
- Blocking Metabolic Hotspots : Replace labile methoxy groups with fluorine or methyl groups.
- Prodrug Strategies : Introduce ester or glycoside moieties for controlled release .
Data Contradiction & Validation
Q. Why do reaction yields vary significantly for sulfonylation steps?
- Side Reactions : Competing hydrolysis of sulfonyl chloride in humid conditions.
- Validation : Monitor reactions via TLC or HPLC and optimize anhydrous conditions (e.g., molecular sieves) .
Q. How to address discrepancies in crystallographic vs. computational structural models?
- Cross-Validation : Compare X-ray data with DFT-optimized geometries (e.g., using Gaussian 09).
- Electron Density Maps : Use SHELXE to resolve ambiguities in triazolopyrimidine ring conformations .
Biological Evaluation
Q. What in vitro assays are recommended for initial pharmacological screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
